5-Fluoro-7-nitro-1,3-dihydro-indol-2-one
Overview
Description
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one is an organic compound . It is also known as 5-Fluoro-7-nitro-2-oxyindole . The molecular formula of this compound is C8H5FN2O3 and it has a molecular weight of 196.14 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one consists of an indole nucleus, which is a benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons . The compound has a fluorine atom at the 5th position and a nitro group at the 7th position of the indole ring .Scientific Research Applications
- Field : Virology
- Application : Indole derivatives have been reported to possess antiviral activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
- Field : Virology
- Application : Some indole derivatives have been reported to have anti-HIV activities .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Antiviral Activity
Anti-HIV Activity
Antioxidant Activity
- Field : Pharmacology
- Application : Indole derivatives have been reported to possess anti-inflammatory activities . For instance, chalcones of indole were tested against carrageenan-induced edema in albino rats .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
- Field : Microbiology
- Application : Indole derivatives have been reported to possess antimicrobial activities .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Anti-Inflammatory Activity
Antimicrobial Activity
Antitubercular Activity
- Field : Endocrinology
- Application : Indole derivatives have been reported to possess antidiabetic activities .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
- Field : Parasitology
- Application : Indole derivatives have been reported to possess antimalarial activities .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
- Field : Neurology
- Application : Indole derivatives have been reported to possess anticholinesterase activities . This could potentially be useful in the treatment of Alzheimer’s disease.
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Antidiabetic Activity
Antimalarial Activity
Anticholinesterase Activities
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules and have a wide range of clinical and biological applications . Therefore, the future directions for 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one could involve further exploration of its biological activities and potential therapeutic applications.
properties
IUPAC Name |
5-fluoro-7-nitro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c9-5-1-4-2-7(12)10-8(4)6(3-5)11(13)14/h1,3H,2H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTABSUQFXHSBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)[N+](=O)[O-])NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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